molecular formula C21H30O2 B12767590 delta5-Tetrahydrocannabinol, (1S,3R,4R)- CAS No. 162678-94-6

delta5-Tetrahydrocannabinol, (1S,3R,4R)-

Cat. No.: B12767590
CAS No.: 162678-94-6
M. Wt: 314.5 g/mol
InChI Key: WWYMYGIVLCKTBL-DJIMGWMZSA-N
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Description

delta5-Tetrahydrocannabinol, (1S,3R,4R)-: is a chemical compound belonging to the class of cannabinoids. It is one of the many cannabinoids found in the cannabis plant. This compound is known for its psychoactive properties and has been the subject of extensive research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delta5-Tetrahydrocannabinol, (1S,3R,4R)- involves several steps, including the cyclization of olivetol with a monoterpene derivative. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. The synthesis can be carried out under reflux conditions with solvents like toluene or dichloromethane .

Industrial Production Methods: Industrial production of delta5-Tetrahydrocannabinol, (1S,3R,4R)- often involves the extraction of cannabinoids from the cannabis plant followed by purification processes such as chromatography. Advanced techniques like supercritical fluid extraction (SFE) are also employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: delta5-Tetrahydrocannabinol, (1S,3R,4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

delta5-Tetrahydrocannabinol, (1S,3R,4R)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of delta5-Tetrahydrocannabinol, (1S,3R,4R)- involves its interaction with cannabinoid receptors in the body. It acts as a partial agonist at the cannabinoid receptor CB1, which is primarily found in the central nervous system, and the CB2 receptor, which is mainly expressed in immune cells. This interaction leads to various physiological effects, including modulation of pain, appetite, and mood .

Comparison with Similar Compounds

Uniqueness: delta5-Tetrahydrocannabinol, (1S,3R,4R)- is unique due to its specific stereochemistry and its distinct interaction with cannabinoid receptors, which may result in different pharmacological effects compared to other cannabinoids .

Properties

CAS No.

162678-94-6

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,9,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-10,12-14,16-17,22H,5-8,11H2,1-4H3/t14-,16-,17-/m1/s1

InChI Key

WWYMYGIVLCKTBL-DJIMGWMZSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@@H](C=C[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(C=CC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

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